molecular formula C7H10BrNS B13600054 3-(5-Bromothiophen-2-yl)propan-1-amine

3-(5-Bromothiophen-2-yl)propan-1-amine

Cat. No.: B13600054
M. Wt: 220.13 g/mol
InChI Key: VUXSLUUDLUQYTJ-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)propan-1-amine is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The bromine atom at the 5-position of the thiophene ring and the propan-1-amine group make this compound unique and interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromothiophen-2-yl)propan-1-amine typically involves the bromination of thiophene followed by a series of reactions to introduce the propan-1-amine group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This method involves the reaction of 5-bromothiophene with a suitable boronic acid derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming thiophene derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)propan-1-amine is unique due to the presence of the bromine atom and the propan-1-amine group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)propan-1-amine

InChI

InChI=1S/C7H10BrNS/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5,9H2

InChI Key

VUXSLUUDLUQYTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCCN

Origin of Product

United States

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